Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside: is a chemical compound known for its significant role in various scientific research fields. It is a derivative of ribofuranose, where the hydroxyl groups at positions 2, 3, and 5 are substituted with benzyl groups. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the development of nucleoside analogs, which have applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside typically involves the protection of the hydroxyl groups of D-ribose. The process can be summarized as follows:
Starting Material: D-ribose is used as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, and 5 are protected by benzylation. This is usually achieved using benzyl chloride (C₆H₅CH₂Cl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Methylation: The anomeric hydroxyl group is then methylated using methyl iodide (CH₃I) in the presence of a base like sodium hydride.
The reaction conditions typically involve anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the absence of water, which can interfere with the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can remove the benzyl protecting groups, yielding the parent ribofuranoside.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for removing benzyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl-protected ribonic acids, while reduction can regenerate the parent ribofuranoside.
Scientific Research Applications
Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of nucleoside analogs, which are crucial in the development of antiviral and anticancer drugs.
Biology: The compound is used in the study of carbohydrate chemistry and enzymatic processes involving ribose derivatives.
Medicine: Nucleoside analogs derived from this compound are investigated for their potential therapeutic effects against various diseases, including cancer and viral infections.
Industry: It is used in the production of complex organic molecules and as a building block in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside is primarily related to its role as a precursor in the synthesis of nucleoside analogs. These analogs can inhibit DNA synthesis by incorporating into the DNA strand and causing chain termination. This mechanism is particularly effective in targeting rapidly dividing cells, such as cancer cells and viruses.
Comparison with Similar Compounds
Methyl 2,3,5-tris-O-benzyl-D-ribofuranoside can be compared with other benzyl-protected ribofuranosides and nucleoside analogs:
Methyl 2,3,5-tris-O-benzyl-D-arabinofuranoside: Similar in structure but differs in the configuration of the hydroxyl groups.
Methyl 2,3,5-tris-O-benzyl-D-xylofuranoside: Another analog with a different sugar backbone.
Methyl 2,3,5-tris-O-benzyl-D-lyxofuranoside: Differing in the stereochemistry of the sugar moiety.
The uniqueness of this compound lies in its specific configuration and the ease with which it can be converted into various nucleoside analogs, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C27H30O5 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(3R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(32-27)20-29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3/t24-,25?,26-,27?/m1/s1 |
InChI Key |
DJVKHGGGJZLGII-CRAHGFGVSA-N |
Isomeric SMILES |
COC1[C@@H](C([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.